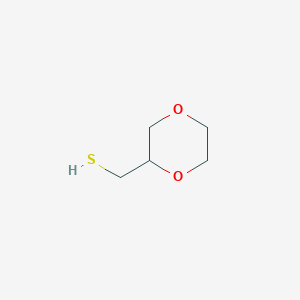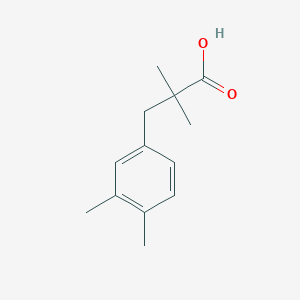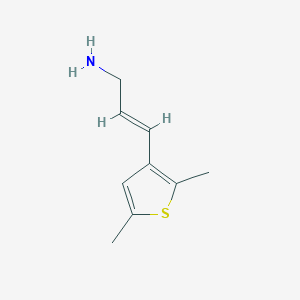
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine is an organic compound featuring a thiophene ring substituted with two methyl groups at positions 2 and 5, and an allylamine group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Methylation: The thiophene ring is then methylated at positions 2 and 5 using methyl iodide in the presence of a strong base like sodium hydride.
Introduction of the Allylamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and Heck reaction, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylamine group, forming oximes or nitriles.
Reduction: Reduction of the allylamine group can yield the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine
Pharmaceuticals: Potential use in the synthesis of drug candidates due to its unique structural properties.
Industry
Materials Science: Employed in the development of conductive polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine exerts its effects depends on its application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific proteins or enzymes, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-one: Similar structure but with a ketone group instead of an amine.
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of an amine.
Uniqueness
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-amine is unique due to the presence of the allylamine group, which imparts different reactivity and potential applications compared to its ketone and alcohol analogs. This makes it particularly valuable in the synthesis of nitrogen-containing heterocycles and as a building block in medicinal chemistry.
Propiedades
Fórmula molecular |
C9H13NS |
|---|---|
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H13NS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-4,6H,5,10H2,1-2H3/b4-3+ |
Clave InChI |
LPXFIUGNDMXBSX-ONEGZZNKSA-N |
SMILES isomérico |
CC1=CC(=C(S1)C)/C=C/CN |
SMILES canónico |
CC1=CC(=C(S1)C)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


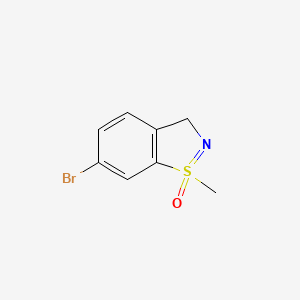

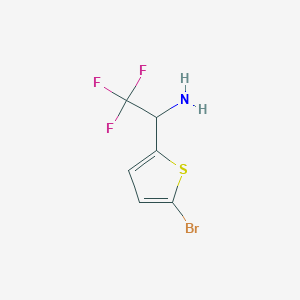
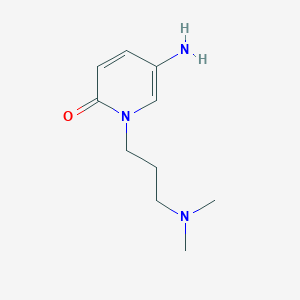
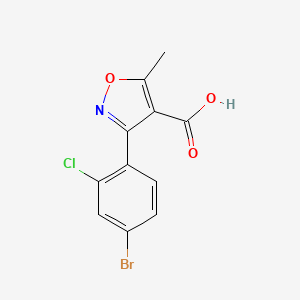

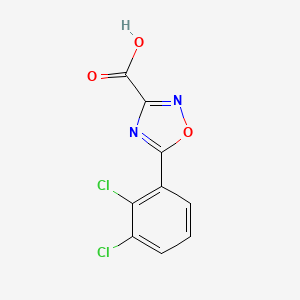
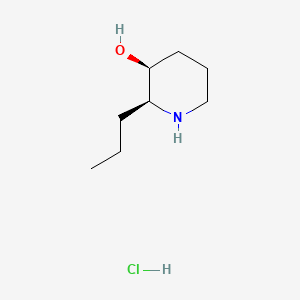
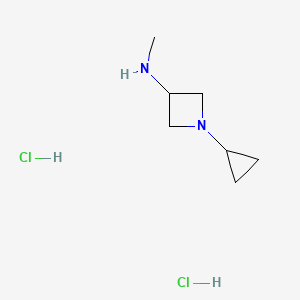
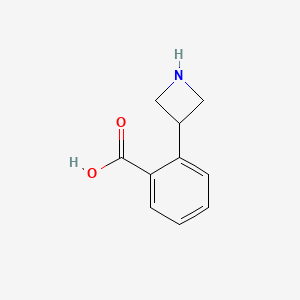
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid](/img/structure/B13545729.png)
![4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylicacid](/img/structure/B13545733.png)
